N1-[2-(oxiran-2-ylmethoxy)phenyl]acetamide
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Overview
Description
N1-[2-(oxiran-2-ylmethoxy)phenyl]acetamide is a chemical compound with the molecular formula C11H13NO3 and a molecular weight of 207.23 g/mol It is known for its unique structure, which includes an oxirane (epoxide) ring and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[2-(oxiran-2-ylmethoxy)phenyl]acetamide typically involves the reaction of 2-(oxiran-2-ylmethoxy)aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2-(oxiran-2-ylmethoxy)aniline and acetic anhydride.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at around 0-5°C to control the reaction rate.
Procedure: The 2-(oxiran-2-ylmethoxy)aniline is dissolved in a suitable solvent, such as dichloromethane or chloroform. Acetic anhydride is then added dropwise to the solution while maintaining the temperature. The reaction mixture is stirred for several hours until the completion of the reaction.
Workup: The reaction mixture is quenched with water, and the organic layer is separated.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and efficiency. The purification steps may include distillation, crystallization, and other separation techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N1-[2-(oxiran-2-ylmethoxy)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxidized products.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions to form different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used. The reactions are usually conducted in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane ring can yield diols, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives, depending on the nucleophile used .
Scientific Research Applications
N1-[2-(oxiran-2-ylmethoxy)phenyl]acetamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of N1-[2-(oxiran-2-ylmethoxy)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and DNA. This reactivity underlies its potential biological activities, including antimicrobial and anticancer effects. The acetamide group may also contribute to its overall activity by influencing its solubility and interaction with biological targets .
Comparison with Similar Compounds
N1-[2-(oxiran-2-ylmethoxy)phenyl]acetamide can be compared with other similar compounds, such as:
N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide: This compound has a similar structure but with the oxirane ring positioned differently on the phenyl ring.
Bis[4-(oxiran-2-yl)methoxy]phenylmethane: This compound contains two oxirane rings and is used in different applications.
2-(4-{4-[4-(oxiran-2-ylmethoxy)phenoxy]phenyl}phenoxymethyl)oxirane: This compound has a more complex structure with multiple oxirane rings and phenyl groups.
Properties
IUPAC Name |
N-[2-(oxiran-2-ylmethoxy)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-8(13)12-10-4-2-3-5-11(10)15-7-9-6-14-9/h2-5,9H,6-7H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SENIMHNFLVMDJV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1OCC2CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383827 |
Source
|
Record name | N-[2-(oxiran-2-ylmethoxy)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20383827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57682-11-8 |
Source
|
Record name | N-[2-(oxiran-2-ylmethoxy)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20383827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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